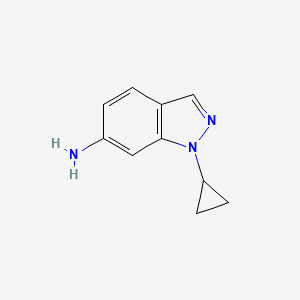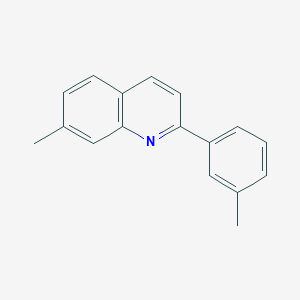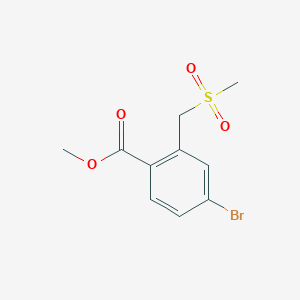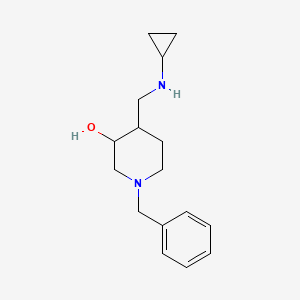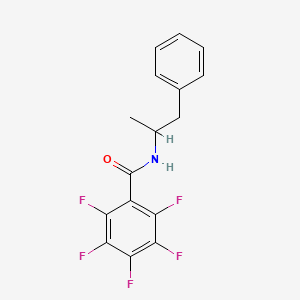
2,3,4,5,6-pentafluoro-N-(1-phenylpropan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6-Pentafluoro-N-(1-phenylpropan-2-yl)benzamide is a chemical compound characterized by the presence of five fluorine atoms attached to a benzene ring and an amide group linked to a phenylpropan-2-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentafluoro-N-(1-phenylpropan-2-yl)benzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 1-phenylpropan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5,6-Pentafluoro-N-(1-phenylpropan-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenylpropan-2-yl moiety can undergo oxidation to form corresponding ketones or carboxylic acids
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media
Major Products Formed
Aplicaciones Científicas De Investigación
2,3,4,5,6-Pentafluoro-N-(1-phenylpropan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation .
Mecanismo De Acción
The mechanism of action of 2,3,4,5,6-pentafluoro-N-(1-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with proteins, enzymes, or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5,6-Pentafluorobenzamide: Lacks the phenylpropan-2-yl moiety, making it less lipophilic and potentially less bioactive.
2,3,4,5,6-Pentafluorophenylacetic acid: Contains a carboxylic acid group instead of an amide, leading to different chemical reactivity and biological properties.
2,2,3,3,3-Pentafluoro-N-(1-phenylpropan-2-yl)propanamide: Similar structure but with a different fluorination pattern, affecting its chemical and physical properties
Uniqueness
2,3,4,5,6-Pentafluoro-N-(1-phenylpropan-2-yl)benzamide is unique due to its specific arrangement of fluorine atoms and the presence of the phenylpropan-2-yl moiety.
Propiedades
Número CAS |
38771-48-1 |
|---|---|
Fórmula molecular |
C16H12F5NO |
Peso molecular |
329.26 g/mol |
Nombre IUPAC |
2,3,4,5,6-pentafluoro-N-(1-phenylpropan-2-yl)benzamide |
InChI |
InChI=1S/C16H12F5NO/c1-8(7-9-5-3-2-4-6-9)22-16(23)10-11(17)13(19)15(21)14(20)12(10)18/h2-6,8H,7H2,1H3,(H,22,23) |
Clave InChI |
NPIPZKLVEUSGOX-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



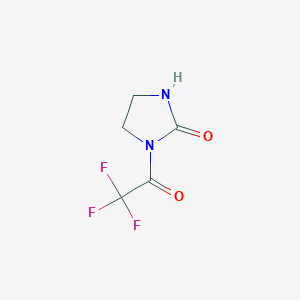
![4-chlorothieno[3,2-d]pyrimidin-6-amine](/img/structure/B13966623.png)
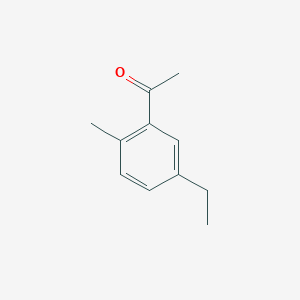

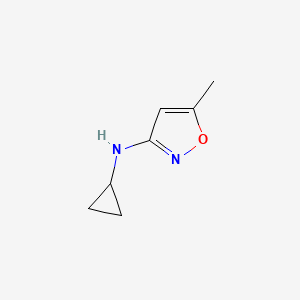
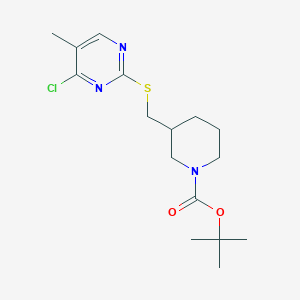
![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13966657.png)
